

Application Notes and Protocols for Imaradenant (AZD4635) in Preclinical Cancer Models

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Compound of Interest		
Compound Name:	Imaradenant	
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These application notes provide a comprehensive overview of the preclinical dosing, scheduling, and efficacy of **Imaradenant** (formerly AZD4635), a selective adenosine A2A receptor (A2AR) antagonist, in various cancer models. The provided protocols are based on methodologies from published preclinical studies and are intended to serve as a guide for designing and executing similar experiments.

Introduction

Imaradenant is an orally bioavailable small molecule that inhibits the binding of adenosine to the A2A receptor. In the tumor microenvironment, high levels of adenosine suppress the antitumor activity of immune cells, and by blocking this interaction, **Imaradenant** aims to restore and enhance the immune response against cancer cells. Preclinical studies have demonstrated its potential as both a monotherapy and in combination with immune checkpoint inhibitors.

Signaling Pathway

The diagram below illustrates the adenosine signaling pathway in the tumor microenvironment and the mechanism of action for **Imaradenant**. Extracellular adenosine, produced by enzymes like CD39 and CD73, binds to A2A receptors on immune cells (e.g., T cells, dendritic cells),

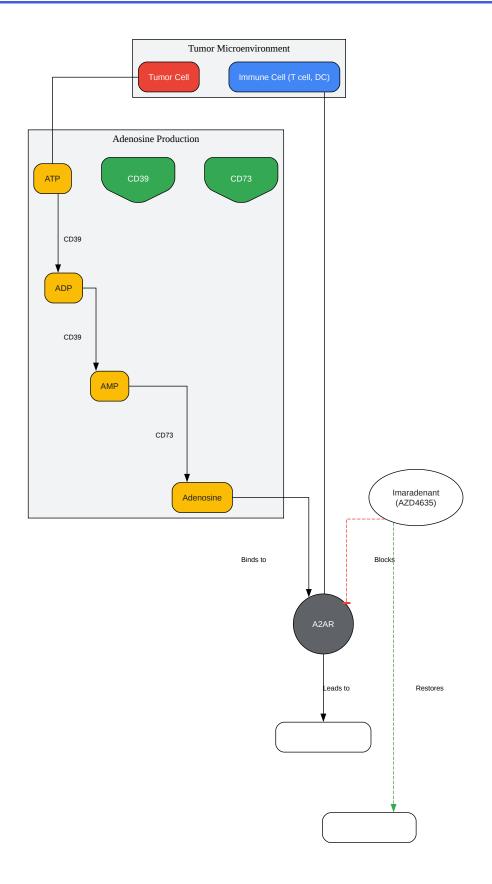


Methodological & Application

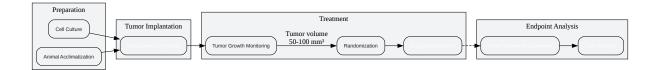
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leading to immunosuppression. **Imaradenant** acts as a competitive antagonist at the A2A receptor, blocking adenosine-mediated signaling and thereby restoring immune cell function.









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